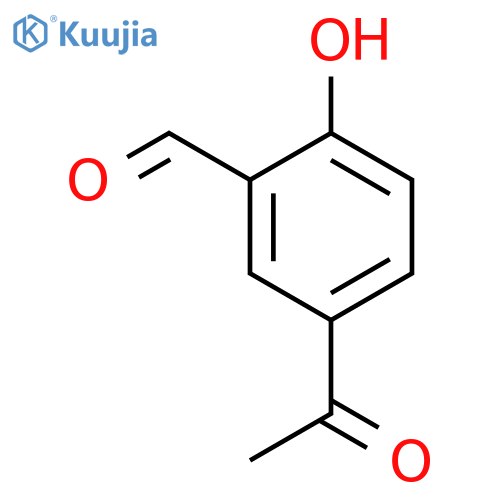Cas no 68840-08-4 (5-acetylsalicylaldehyde)

5-acetylsalicylaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-acetylsalicylaldehyde
- 5-ACETYL-2-HYDROXY BENZALDEHYDE
- 24HF2E4ZAV
- NS00036719
- DTXSID40218945
- 5-acetyl-2-hydroxybenzaldehyde
- Benzaldehyde, 5-acetyl-2-hydroxy-
- SCHEMBL1527076
- EINECS 272-438-2
- JBZKDSMJNITUIW-UHFFFAOYSA-N
- 68840-08-4
- 5-acetyl salicylaldehyde
- G75479
- DB-129230
-
- インチ: InChI=1S/C9H8O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-5,12H,1H3
- InChIKey: JBZKDSMJNITUIW-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=C(C=C1)O)C=O
計算された属性
- 精确分子量: 164.047344113g/mol
- 同位素质量: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 54.4Ų
5-acetylsalicylaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A217290-50mg |
5-Acetylsalicylaldehyde |
68840-08-4 | 50mg |
$ 260.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937398-100mg |
5-Acetyl-2-hydroxybenzaldehyde |
68840-08-4 | 98% | 100mg |
¥609.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937398-1g |
5-Acetyl-2-hydroxybenzaldehyde |
68840-08-4 | 98% | 1g |
¥3400.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1937398-250mg |
5-Acetyl-2-hydroxybenzaldehyde |
68840-08-4 | 98% | 250mg |
¥1015.00 | 2024-05-03 | |
| TRC | A217290-100mg |
5-Acetylsalicylaldehyde |
68840-08-4 | 100mg |
$ 435.00 | 2022-06-08 |
5-acetylsalicylaldehyde 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Back matter
5-acetylsalicylaldehydeに関する追加情報
5-Acetylsalicylaldehyde (CAS No. 68840-08-4): An Overview of Its Properties, Applications, and Recent Research
5-Acetylsalicylaldehyde (CAS No. 68840-08-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. This compound, also known as 5-acetyl-2-hydroxybenzaldehyde, is a derivative of salicylaldehyde with an acetyl group at the 5-position. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
The chemical formula of 5-acetylsalicylaldehyde is C9H8O3, and it has a molecular weight of 164.16 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 122 to 124°C, making it suitable for various thermal processes in laboratory and industrial settings.
In terms of its chemical properties, 5-acetylsalicylaldehyde exhibits strong reactivity due to the presence of both the aldehyde and hydroxyl functional groups. The aldehyde group can undergo a variety of reactions, including nucleophilic addition, condensation, and oxidation. The hydroxyl group can participate in esterification, etherification, and other substitution reactions. Additionally, the acetyl group can be selectively deprotected or modified to introduce new functionalities.
The synthetic utility of 5-acetylsalicylaldehyde has been extensively explored in recent years. One notable application is in the synthesis of salicylate derivatives, which are important intermediates in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin. The compound can also be used to prepare Schiff bases by reacting with primary amines, which are valuable ligands in coordination chemistry and catalysis.
Beyond its use as a synthetic intermediate, 5-acetylsalicylaldehyde has shown promise in various biological studies. Research has demonstrated its potential as an antioxidant due to its ability to scavenge free radicals and protect cells from oxidative stress. In a study published in the Journal of Medicinal Chemistry, scientists found that derivatives of 5-acetylsalicylaldehyde exhibited significant antioxidant activity, suggesting their potential use in developing new therapeutic agents for oxidative stress-related diseases.
In addition to its antioxidant properties, 5-acetylsalicylaldehyde has been investigated for its anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound showed potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight the potential of 5-acetylsalicylaldehyde as a lead compound for developing new anti-inflammatory drugs.
The versatility of 5-acetylsalicylaldehyde extends to its applications in materials science. In a recent study published in Advanced Materials, researchers synthesized polymer-based materials using 5-acetylsalicylaldehyde as a monomer. These materials exhibited excellent thermal stability and mechanical properties, making them suitable for use in various industrial applications such as coatings, adhesives, and composites.
In conclusion, 5-Acetylsalicylaldehyde (CAS No. 68840-08-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Recent research has further expanded its potential uses by demonstrating its antioxidant and anti-inflammatory properties. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to remain a focus of interest for scientists and researchers across multiple disciplines.
68840-08-4 (5-acetylsalicylaldehyde) Related Products
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)
- 711-79-5(1'-Hydroxy-2'-acetonaphthone)
- 161876-64-8(4-Ethylsalicylaldehyde)
- 699-91-2(2-Acetyl-6-methylphenol)
- 1470-79-7(2,4,4'-Trihydroxybenzophenone)
- 574-19-6(2'-Hydroxy-1'-acetonaphthone)
- 131-56-6(2,4-Dihydroxybenzophenone)




